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Executive Summary

Idiopathic Pulmonary Fibrosis (IPF) is a progressive and fatal interstitial lung disease with a
significant unmet medical need. Current therapeutic options slow disease progression but do
not halt or reverse the fibrotic process. This document provides an in-depth technical overview
of (Rac)-Zevaquenabant (also known as INV-101 and MRI-1867), a novel, peripherally-acting
cannabinoid receptor 1 (CB1R) inverse agonist and inducible nitric oxide synthase (iNOS)
inhibitor, for the research and development of new IPF therapies. Preclinical evidence strongly
suggests that Zevaguenabant holds promise as a therapeutic candidate by targeting key
pathological mechanisms in IPF, particularly the pro-fibrotic activity of alveolar macrophages.

Introduction to (Rac)-Zevaquenabant

(Rac)-Zevaquenabant is a third-generation small molecule designed to selectively target
peripheral CB1 receptors, thereby avoiding the neuropsychiatric side effects associated with
first-generation, centrally-acting CB1R antagonists.[1][2] Its dual mechanism of action,
inhibiting both CB1R and iNOS, addresses two distinct pathogenic pathways implicated in the
progression of fibrosis.[3][4] The overactivity of the endocannabinoid system, particularly the
upregulation of CB1R and its endogenous ligand anandamide, has been identified as a key
contributor to the pathogenesis of IPF.[3][5] Zevaguenabant has been investigated in preclinical
models of fibrotic disorders, including liver, kidney, skin, and pulmonary fibrosis.[1] A Phase 1
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clinical trial (NCT04531150) evaluating the safety and tolerability of Zevaquenabant has been
completed, though results are not yet publicly available.[6][7][8][9]

Mechanism of Action

Zevaquenabant exerts its anti-fibrotic effects primarily through the inverse agonism of the CB1
receptor on alveolar macrophages.[3] In IPF, alveolar macrophages are key drivers of the
fibrotic process. The activation of CB1R on these cells by endogenous cannabinoids like
anandamide leads to a pro-fibrotic phenotype, characterized by the release of key fibrogenic
and inflammatory mediators.[4][5]

One of the critical downstream mediators of CB1R signaling in this context is Interferon
Regulatory Factor 5 (IRF5).[3][4][5] Upregulation of IRF5 is associated with the expression of
pro-inflammatory and pro-fibrotic genes.[4][5] Zevaquenabant, by blocking the CB1R,
downregulates the expression of IRF5, thereby mitigating the pro-fibrotic activity of alveolar
macrophages.[3]

Furthermore, the inhibition of INOS by Zevaquenabant addresses a parallel pathway involved
in fibrosis, offering a multi-targeted therapeutic approach.[3]

Signaling Pathway of Zevaquenabant in Alveolar
Macrophages
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CBI1R Signaling Inhibition by Zevaquenabant

Preclinical Efficacy in Idiopathic Pulmonary Fibrosis
Models

Zevaquenabant has demonstrated significant anti-fibrotic efficacy in the bleomycin-induced
mouse model of pulmonary fibrosis, a standard preclinical model for IPF research.

Reduction of Fibrosis
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In a bleomycin-induced mouse model of IPF, Zevaguenabant showed a statistically significant
reduction in the Ashcroft score, a standardized histological scale for assessing the severity of
lung fibrosis.[1] While specific quantitative data from the ERS 2022 presentation by Inversago
Pharma is not publicly available, the results were described as "encouraging".[1]

Further studies have shown that Zevaquenabant's efficacy is comparable to that of nintedanib,
an approved therapy for IPF.[3] Pulmonary delivery of 0.5 mg/kg/day of Zevaquenabant was as
effective as systemic delivery of 10 mg/kg/day.[2][3]

Table 1: Histological Assessment of Lung Fibrosis

Treatment Group Ashcroft Score Source(s)

Vehicle Data not publicly available [1]

Statistically significant

Zevaguenabant ] ] [1]
reduction vs. Vehicle

Nintedanib Data not publicly available [3]

Note: Specific numerical data for Ashcroft scores were not available in the reviewed public

documents.

Reduction of Collagen Deposition

Collagen deposition is a hallmark of fibrosis. Zevaguenabant has been shown to reduce

collagen content in the lungs in preclinical models.

Table 2: Lung Collagen Content (Hydroxyproline Assay)

Treatment Group Hydroxyproline Content Source(s)
Vehicle Data not publicly available
Zevaguenabant Data not publicly available

Note: Specific quantitative data for hydroxyproline content were not available in the reviewed

public documents.
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Improvement in Pulmonary Function

Preclinical studies indicate that Zevaquenabant can improve pulmonary function in the
bleomycin mouse model.

Table 3: Pulmonary Function Tests in Bleomycin-Induced Fibrosis Mouse Model

Parameter Vehicle Zevaquenabant Source(s)
Forced Vital Capacity Data not publicly Data not publicly
(FVC) available available

Forced Expiratory ] ]
) Data not publicly Data not publicly
Volume in 100ms

(FEV100)

available available

Note: Specific quantitative data for pulmonary function tests were not available in the reviewed
public documents.

Modulation of Pro-fibrotic Mediators

Zevaquenabant has been shown to attenuate the expression of key pro-fibrotic and
inflammatory mediators in human precision-cut lung slices treated with a fibrotic cocktail.[3]

Table 4: Effect of Zevaquenabant on Pro-fibrotic Gene Expression in Human Lung Slices

Gene Treatment Result Source(s)
Zevaguenabant (10 Significant

COL1A1 _ [3]
M) downregulation
Zevaquenabant (10 Significant

FN1 _ [3]
M) downregulation
Zevaguenabant (10 Significant

ACTA2 _ [3]
pM) downregulation
Zevaguenabant (10 Significant

IRF5 , [3]
pUM) downregulation
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Experimental Protocols
Bleomycin-Induced Pulmonary Fibrosis in Mice

This is the most widely used animal model for IPF research.

Workflow for Bleomycin-Induced Pulmonary Fibrosis Model

Bleomycin-Induced Fibrosis Protocol
Day 0:
Intratracheal or Oropharyngeal
instillation of Bleomycin

\

Day 1-21:
Treatment with Zevaquenabant

or Vehicle

A

Day 14 or 21:
Sacrifice and Sample Collection

—

Pulmonary Function Tests Histological Analysis Biochemical Analysis Gene Expression Analysis
(FVC, FEV) (Masson's Trichrome, Ashcroft Score) (Hydroxyproline Assay) (RT-gPCR)

Click to download full resolution via product page
Bleomycin-Induced Fibrosis Experimental Workflow

¢ Animal Model: C57BL/6 mice are commonly used.

« Induction of Fibrosis: A single dose of bleomycin sulfate (typically 1-3 U/kg) is administered

via intratracheal or oropharyngeal instillation.

o Treatment: Zevaquenabant or vehicle is administered daily, starting from day 1 or later,
depending on the therapeutic or prophylactic study design. Dosing can be systemic (e.g.,
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intraperitoneal) or via pulmonary delivery.

o Endpoint Analysis: Animals are typically sacrificed at day 14 or 21 post-bleomycin
administration.

Histological Analysis: Masson's Trichrome Staining

This staining technique is used to visualize collagen fibers in lung tissue sections, which
appear blue, allowing for the assessment of the extent of fibrosis.

o Tissue Preparation: Lungs are perfused, fixed in 4% paraformaldehyde, and embedded in
paraffin. 5 um sections are cut.

» Staining Procedure:
o Deparaffinize and rehydrate tissue sections.
o Stain in Weigert's iron hematoxylin for nuclear staining (black).
o Stain in Biebrich scarlet-acid fuchsin solution to stain cytoplasm and muscle red.
o Differentiate in phosphomolybdic-phosphotungstic acid solution.
o Stain with aniline blue to stain collagen blue.
o Dehydrate and mount.

e Quantification: The severity of fibrosis is assessed using the Ashcroft scoring method, a
semi-quantitative scale ranging from 0 (normal) to 8 (total fibrosis).

Biochemical Analysis: Hydroxyproline Assay

This assay quantifies the total collagen content in lung tissue by measuring the amount of
hydroxyproline, an amino acid abundant in collagen.

o Sample Preparation: A portion of the lung tissue is homogenized.

e Hydrolysis: The homogenate is hydrolyzed with concentrated hydrochloric acid (e.g., 6N HCI)
at a high temperature (e.g., 110-120°C) for several hours to break down proteins into amino
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acids.

o Oxidation: The hydroxyproline in the hydrolysate is oxidized with Chloramine-T.

» Colorimetric Reaction: The oxidized hydroxyproline reacts with p-
dimethylaminobenzaldehyde (DMAB) to produce a colored product.

e Quantification: The absorbance of the colored product is measured spectrophotometrically
(typically at 560 nm) and compared to a standard curve of known hydroxyproline
concentrations.

Pulmonary Function Testing

Invasive or non-invasive methods can be used to assess lung function in mice.

e Invasive Measurement: Anesthetized, tracheostomized, and mechanically ventilated mice
are placed in a plethysmograph. Forced oscillation techniques are used to measure
parameters like Forced Vital Capacity (FVC) and Forced Expiratory Volume (FEV).

e Non-invasive Measurement (Unrestrained Plethysmography): Conscious mice are placed in
a chamber, and respiratory parameters are measured based on pressure changes. This
method is less precise for specific lung volumes but useful for longitudinal studies.

Clinical Development

A Phase 1, randomized, double-blind, placebo-controlled, single ascending dose and multiple
ascending dose study to evaluate the safety, tolerability, and pharmacokinetics of
Zevaquenabant (INV-101) in healthy adult subjects (NCT04531150) has been completed.[6][7]
[8][9] As of the date of this document, the results of this trial have not been made publicly
available.

Conclusion

(Rac)-Zevaquenabant presents a promising, novel therapeutic strategy for the treatment of
Idiopathic Pulmonary Fibrosis. Its dual-action, peripherally-restricted mechanism targeting the
CB1 receptor and iNOS in the lung addresses key pathological drivers of fibrosis. Preclinical
data, although not yet fully published in quantitative detail, indicate significant anti-fibrotic
efficacy, comparable to current standard-of-care treatments. The detailed experimental
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protocols provided herein offer a guide for researchers to further investigate the potential of
Zevaquenabant and similar compounds. The forthcoming results from the Phase 1 clinical trial
are eagerly awaited and will be crucial in determining the future clinical development path for
this compound in IPF and other fibrotic diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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